Cas no 2722-36-3 (3-PHENYL-1-BUTANOL)

3-Phenyl-1-butanol (CAS 3360-41-6) is a chiral aromatic alcohol with the molecular formula C₁₀H₁₄O. It is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and fine chemicals. The compound features a phenyl group attached to the third carbon of a butanol chain, offering versatility in reactions such as esterification, oxidation, or reduction. Its stable structure and moderate polarity make it suitable for applications requiring precise stereochemical control. 3-Phenyl-1-butanol is also valued for its role in asymmetric synthesis, where its enantiomers serve as building blocks for optically active compounds. Proper handling and storage are recommended to maintain its purity and reactivity.
3-PHENYL-1-BUTANOL structure
3-PHENYL-1-BUTANOL structure
商品名:3-PHENYL-1-BUTANOL
CAS番号:2722-36-3
MF:C10H14O
メガワット:150.21756
CID:94442
PubChem ID:24851295

3-PHENYL-1-BUTANOL 化学的及び物理的性質

名前と識別子

    • 3-PHENYL-1-BUTANOL
    • RARECHEM AL BD 0683
    • ()-3-phenyl-butan-1-ol
    • Benzenepropanol, gamma-methyl-
    • gamma-methyl-benzenepropano
    • 3-Phenylbutyl alcohol.
    • 2-phenylbutan-4-ol
    • 3-Methyl-3-phenylpropan-1-ol
    • 3-Methylhydrozimtalkohol
    • 3-phenyl butanol
    • 3-phenyl-butan-1-ol
    • MFCD00002932
    • J-016702
    • FT-0704546
    • (+)-3-phenyl-1-butanol
    • (+)-3-phenyl-l-butanol
    • 2722-36-3
    • DTXSID00949945
    • NS00048879
    • Benzenepropanol,g-methyl-
    • SCHEMBL81404
    • 3-Phenylbutan-1-ol
    • AI3-11558
    • 3-Phenyl-1-butanol, 99%
    • EINECS 220-335-8
    • AKOS009156890
    • 3-phenyl-butanol
    • Benzenepropanol, .gamma.-methyl-
    • G77239
    • MDL: MFCD00002932
    • インチ: InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
    • InChIKey: SQGBBDFDRHDJCJ-UHFFFAOYSA-N
    • ほほえんだ: CC(CCO)C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 150.10400
  • どういたいしつりょう: 150.104
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 95
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 色と性状: 無色透明液体
  • 密度みつど: 0.972 g/mL at 25 °C(lit.)
  • ふってん: 138-140 °C/33 mmHg(lit.)
  • フラッシュポイント: 華氏温度:>235.4°f
    摂氏度:>113°c
  • 屈折率: n20/D 1.52(lit.)
  • PSA: 20.23000
  • LogP: 2.17250
  • ようかいせい: 水に溶けない

3-PHENYL-1-BUTANOL セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S24/25
  • セキュリティ用語:S24/25

3-PHENYL-1-BUTANOL 税関データ

  • 税関コード:2906299090
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

3-PHENYL-1-BUTANOL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P169190-1g
3-PHENYL-1-BUTANOL
2722-36-3 98%
1g
¥872.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P169190-5g
3-PHENYL-1-BUTANOL
2722-36-3 98%
5g
¥2599.90 2023-09-01
TRC
P309010-2.5g
3-Phenyl-1-butanol
2722-36-3
2.5g
$488.00 2023-05-17
TRC
P309010-500mg
3-Phenyl-1-butanol
2722-36-3
500mg
$138.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
187976-5G
3-PHENYL-1-BUTANOL
2722-36-3
5g
¥3486.5 2023-12-10
SHENG KE LU SI SHENG WU JI SHU
sc-231909-5 g
3-Phenyl-1-butanol,
2722-36-3
5g
¥1,497.00 2023-07-11
TRC
P309010-1000mg
3-Phenyl-1-butanol
2722-36-3
1g
$228.00 2023-05-17
Aaron
AR003KKA-1g
3-Phenylbutan-1-ol
2722-36-3 96%
1g
$129.00 2025-02-12
1PlusChem
1P003KBY-5g
3-Phenylbutan-1-ol
2722-36-3 98%
5g
$490.00 2024-05-08
A2B Chem LLC
AB65518-5g
3-Phenyl-1-butanol
2722-36-3 98%
5g
$258.00 2024-04-20

3-PHENYL-1-BUTANOL 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ;  3 h, 280 °C
リファレンス
Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in Ethanol
Wu, Kejing; Wang, Junbo; Zhu, Yingming ; Wang, Xueting; Yang, Chunyan; et al, Industrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Molybdenum carbide ,  Molybdenum dioxide Solvents: Ethanol ;  rt → 280 °C; 3 h, 280 °C
リファレンス
Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in Ethanol
Wu, Kejing; Yang, Chunyan; Zhu, Yingming ; Wang, Junbo; Wang, Xueting; et al, Industrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281

3-PHENYL-1-BUTANOL Raw materials

3-PHENYL-1-BUTANOL Preparation Products

3-PHENYL-1-BUTANOL 関連文献

3-PHENYL-1-BUTANOLに関する追加情報

Chemical Profile of 3-PHENYL-1-BUTANOL (CAS No. 2722-36-3)

3-PHENYL-1-BUTANOL, with the chemical formula C9H12O, is a significant organic compound widely recognized for its utility in pharmaceutical synthesis, flavor and fragrance production, and as an intermediate in various chemical processes. The compound’s molecular structure, featuring a phenyl group attached to a butyl chain, imparts unique chemical properties that make it valuable in multiple industrial applications. This introduction delves into the compound’s characteristics, synthesis methods, industrial applications, and recent advancements in its utilization within the pharmaceutical sector.

The CAS No. 2722-36-3 identifier is a standardized registration number assigned to this specific chemical entity, ensuring unambiguous identification in scientific literature and commercial transactions. The compound is classified as an alcohol derivative, exhibiting both alcoholic and aromatic characteristics due to the presence of the hydroxyl (-OH) group and the phenyl ring. These structural features contribute to its solubility in organic solvents and its reactivity in various chemical transformations.

Synthesis of 3-PHENYL-1-BUTANOL typically involves the reaction of phenylacetaldehyde with butanol or through catalytic hydrogenation of corresponding unsaturated precursors. Advanced synthetic methodologies have been developed to enhance yield and purity, including enzymatic catalysis and flow chemistry techniques. These innovations align with the growing demand for sustainable and efficient production processes in the chemical industry.

In the pharmaceutical domain, 3-PHENYL-1-BUTANOL serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its aromatic moiety allows for further functionalization, enabling the creation of complex molecular architectures essential for drug development. Recent studies have highlighted its role in producing novel therapeutic agents targeting neurological disorders, where the phenyl group enhances binding affinity to specific biological receptors.

One notable application of 3-PHENYL-1-BUTANOL is in the development of neurological therapeutics. Researchers have utilized derivatives of this compound to design molecules that modulate neurotransmitter activity. For instance, modifications to the butyl chain have led to compounds with improved blood-brain barrier penetration, a critical factor for effective central nervous system (CNS) drug delivery. These findings underscore the compound’s potential in addressing conditions such as epilepsy and Alzheimer’s disease.

The fragrance and flavor industry also leverages 3-PHENYL-1-BUTANOL due to its aromatic profile, which contributes to pleasant olfactory experiences. Its use in perfumes and food additives is governed by stringent safety guidelines to ensure consumer protection. The compound’s stability under various conditions makes it a preferred choice for formulating long-lasting scents and flavors.

From an environmental perspective, efforts are underway to optimize the production and disposal of 3-PHENYL-1-BUTANOL to minimize ecological impact. Green chemistry principles are being applied to develop biodegradable derivatives and eco-friendly synthesis routes. Such initiatives are vital for aligning industrial practices with global sustainability goals.

Future research directions for 3-PHENYL-1-BUTANOL include exploring its applications in material science, particularly as a precursor for high-performance polymers. The compound’s ability to form stable cross-linked networks suggests potential use in coatings and adhesives requiring enhanced durability and chemical resistance. Additionally, its role in nanotechnology is being investigated for developing novel drug delivery systems based on organic-inorganic hybrids.

In conclusion, 3-PHENYL-1-BUTANOL (CAS No. 2722-36-3) is a versatile compound with broad industrial relevance. Its unique structural properties enable diverse applications ranging from pharmaceuticals to fragrances and advanced materials. As scientific understanding advances, new opportunities for utilizing this compound are likely to emerge, reinforcing its importance in modern chemistry.

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